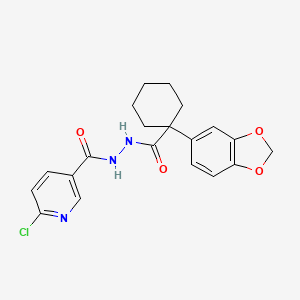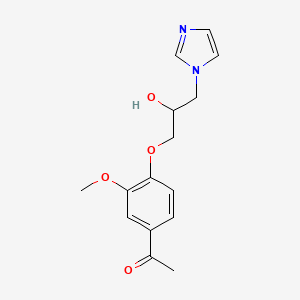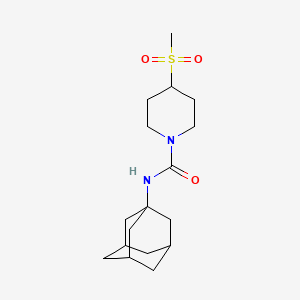![molecular formula C19H11BrF3NO3 B2381951 6-Brom-2-{2-[4-(Trifluormethoxy)phenyl]ethenyl}chinolin-4-carbonsäure CAS No. 926199-81-7](/img/structure/B2381951.png)
6-Brom-2-{2-[4-(Trifluormethoxy)phenyl]ethenyl}chinolin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H11BrF3NO3 . It has a molecular weight of 438.2 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, a carboxylic acid group, a trifluoromethoxy group, and a phenyl ring . The trifluoromethoxy group is attached to the phenyl ring, which is connected to the quinoline ring via an ethenyl linkage .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 438.2 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .
Wissenschaftliche Forschungsanwendungen
- Rolle der 6-Brom-2-{2-[4-(Trifluormethoxy)phenyl]ethenyl}chinolin-4-carbonsäure: Diese Verbindung dient als Organoboran-Reagenz in SM-Kupplungsreaktionen. Ihre milde Reaktivität und Toleranz gegenüber funktionellen Gruppen machen sie wertvoll für den Aufbau komplexer Moleküle .
- Mechanismus: Während der SM-Kupplung findet eine oxidative Addition mit elektrophilen organischen Gruppen statt, während die Transmetallierung die Übertragung von nukleophilen organischen Gruppen von Bor auf Palladium beinhaltet .
- Rolle der this compound: Diese Verbindung kann eine Protodeboronierung durchlaufen, die die Umwandlung von Boronsäureestern in verschiedene funktionelle Gruppen ermöglicht .
Suzuki–Miyaura-Kupplung
Protodeboronierung
Transformationen von funktionellen Gruppen
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid involves the synthesis of the quinoline ring system followed by the introduction of the bromine and trifluoromethoxyphenyl groups. The final step involves the addition of the carboxylic acid group to the quinoline ring system.", "Starting Materials": [ "2-Aminoacetophenone", "Ethyl acetoacetate", "Benzaldehyde", "4-Trifluoromethoxybenzaldehyde", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Copper(II) sulfate", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "Chloroacetic acid" ], "Reaction": [ "Step 1: Synthesis of 2-(quinolin-6-yl)acetophenone\n- React 2-Aminoacetophenone with Ethyl acetoacetate in the presence of Sodium hydroxide and Sulfuric acid to form 2-(1-oxo-2-phenylethyl)quinoline\n- Nitrate 2-(1-oxo-2-phenylethyl)quinoline with Sodium nitrite and Copper(II) sulfate to form 2-(quinolin-6-yl)nitroethene\n- Reduce 2-(quinolin-6-yl)nitroethene with Sodium bicarbonate and Hydrochloric acid to form 2-(quinolin-6-yl)ethenone", "Step 2: Introduction of the bromine and trifluoromethoxyphenyl groups\n- React 2-(quinolin-6-yl)ethenone with Benzaldehyde and 4-Trifluoromethoxybenzaldehyde in the presence of Sodium hydroxide and Sodium chloride to form 2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline\n- Add Bromine to 2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline in the presence of Sodium carbonate and Sodium hydroxide to form 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline", "Step 3: Addition of the carboxylic acid group\n- React 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline with Chloroacetic acid in the presence of Sodium hydroxide to form 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid" ] } | |
CAS-Nummer |
926199-81-7 |
Molekularformel |
C19H11BrF3NO3 |
Molekulargewicht |
438.2 g/mol |
IUPAC-Name |
6-bromo-2-[2-[4-(trifluoromethoxy)phenyl]ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H11BrF3NO3/c20-12-4-8-17-15(9-12)16(18(25)26)10-13(24-17)5-1-11-2-6-14(7-3-11)27-19(21,22)23/h1-10H,(H,25,26) |
InChI-Schlüssel |
FGVBJYYHLUKJOO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)OC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)OC(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamido)benzoate](/img/structure/B2381869.png)
![(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2381870.png)
![4-Ethyl-5-fluoro-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2381871.png)


![2-phenyl-5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2381877.png)

![2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2381880.png)
![3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2381884.png)

![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2381886.png)

![2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B2381890.png)
